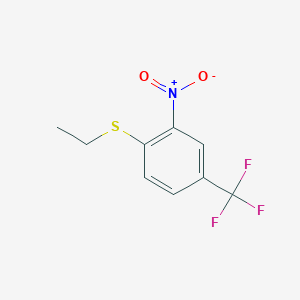

1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene

説明

特性

IUPAC Name |

1-ethylsulfanyl-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2S/c1-2-16-8-4-3-6(9(10,11)12)5-7(8)13(14)15/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMPFYTVARGUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361365 | |

| Record name | 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22057-35-8 | |

| Record name | 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

One-Pot Synthesis from Disulfides

A notable method involves a one-pot synthesis starting from 1,1'-disulfanediylbis[2-nitro-4-(trifluoromethyl)benzene], which upon reaction with ethylating agents yields the ethylthio derivative. This approach is efficient and avoids multiple isolation steps.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Precursors

Another common route is the nucleophilic aromatic substitution of 2-nitro-4-(trifluoromethyl)halobenzene with ethylthiolate anion:

- The halogenated aromatic compound (e.g., 2-nitro-4-(trifluoromethyl)chlorobenzene) is treated with sodium ethylthiolate or potassium ethylthiolate.

- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

- Temperatures range from ambient to moderate heating (e.g., 50–100 °C) to facilitate substitution.

- The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, enhancing reaction rates and yields.

Stepwise Synthesis via Nitro-Substituted Intermediates

In some protocols, the trifluoromethyl-substituted aromatic ring is first nitrated or functionalized, followed by introduction of the ethylthio group:

- Starting from 4-(trifluoromethyl)nitrobenzene or related intermediates,

- The ethylthio group is introduced via thiolation reactions using ethylthiol or ethylthiolate salts.

- Reaction conditions are optimized to avoid reduction or side reactions of the nitro group.

- This method allows for precise control of substitution patterns but may require additional purification steps.

Reaction Conditions and Solvent Effects

The choice of solvent and reaction conditions significantly impacts the yield and purity of this compound:

Yields and Purification

- Yields for the nucleophilic substitution step are generally high, often exceeding 80–90% under optimized conditions.

- Purification typically involves aqueous work-up, extraction with organic solvents (e.g., ethyl acetate), drying over anhydrous magnesium sulfate or sodium sulfate, and vacuum distillation or recrystallization.

- Copper salts or other catalysts used in precursor synthesis are removed by filtration and washing steps.

Summary Table of Preparation Methods

Research Findings and Notes

- The electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring for nucleophilic substitution, facilitating the introduction of the ethylthio group with high regioselectivity.

- Solvent choice affects reaction kinetics and product purity; polar aprotic solvents like DMF and DMSO are preferred for SNAr reactions.

- One-pot methods reduce reaction time and purification complexity, improving overall process efficiency.

- The reaction can be performed under inert atmosphere (e.g., nitrogen) to prevent oxidation of sulfur-containing intermediates.

- The process is adaptable to scale-up with appropriate control of temperature and reagent addition rates.

化学反応の分析

Types of Reactions: 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as iron powder or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives

科学的研究の応用

Pharmaceutical Applications

Building Block for Synthesis

1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene serves as a crucial building block in the synthesis of various pharmaceutical agents. It has been utilized to create compounds with potential antimicrobial properties and other therapeutic effects. The compound undergoes regioselective metalation at position 2, followed by carboxylation, leading to derivatives like 2,6-bis(trifluoromethyl)benzoic acid.

Biological Activity Studies

Research indicates that this compound exhibits notable biological activities. Toxicokinetic studies have shown its absorption and metabolic pathways in biological systems, which are critical for evaluating its safety and efficacy in potential applications. Interaction studies have provided insights into its behavior in biological environments, particularly concerning absorption, distribution, metabolism, and excretion (ADME) profiles.

Agrochemical Applications

In agrochemicals, this compound has been explored for its potential as an active ingredient in pesticides and fungicides. The synthesis of substituted phenoxyphenyl ketones from this compound has been linked to the development of fungicidal agents . These derivatives are known for their effectiveness against various plant pathogens, highlighting the compound's utility in agricultural applications.

Materials Chemistry

Thermally Activated Delayed Fluorescence

The compound has also found applications in materials chemistry, particularly in the design and synthesis of emitters for thermally activated delayed fluorescence (TADF). It is used alongside donor moieties such as phenoxazine and phenothiazine to create compounds with symmetrical donor–acceptor–donor architectures. These materials exhibit broad charge-transfer-state absorption characteristics, which are advantageous for optoelectronic applications.

Properties of Synthesized Materials

The synthesized chromophores based on this compound have shown varying glass transition temperatures (Tg), indicating their potential for use in different thermal environments. For example:

- Chromophore A: Tg = 98.2 °C

- Chromophore B: Tg = 90.4 °C

- Chromophore C: Tg = 83.5 °C

- Chromophore D: Tg = 80.2 °C

These properties suggest that the material can be tailored for specific applications depending on the required thermal stability.

作用機序

The mechanism of action of 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The presence of the trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets, thereby exerting its effects

類似化合物との比較

Structural and Functional Group Variations

The following table highlights key structural differences and applications of compounds sharing the nitro- and trifluoromethyl-substituted benzene core:

Key Observations

Functional Group Impact on Applications: Ethylthio vs. Amino Groups: The ethylthio group in the target compound enhances lipophilicity, making it suitable for non-polar solvent systems. In contrast, amino derivatives (e.g., hair dye compounds in ) exhibit higher water solubility due to hydrophilic -NH and -OH groups, aligning with cosmetic formulations. Chloro and Phenoxy Substituents: Oxyfluorfen and nitrofluorfen () incorporate chloro and phenoxy groups, increasing their stability and herbicidal activity. These groups facilitate interaction with plant enzyme systems. Hydroxyl Group in Degradation Products: 2-Nitro-4-(trifluoromethyl)phenol () arises from pesticide breakdown, showing reduced environmental persistence due to its polar hydroxyl group.

Electronic and Steric Effects: The trifluoromethyl (-CF₃) group is a common feature, providing electron-withdrawing effects that stabilize the aromatic ring and enhance resistance to metabolic degradation. Nitro (-NO₂) groups increase electrophilicity, making these compounds reactive intermediates in synthesis (e.g., benzyl chloride derivatives ).

Thermodynamic Properties: Limited data exist for melting/boiling points, but molecular weight trends correlate with volatility. For instance, the methoxymethoxy derivative (275.16 g/mol ) is less volatile than the ethylthio analog (251.23 g/mol ).

生物活性

1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene is an organic compound with significant biological activity due to its unique structural features. This article explores its biological interactions, potential applications, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₈F₃NO₂S

- Molecular Weight : 251.23 g/mol

- Functional Groups : Ethylthio, nitro, and trifluoromethyl groups enhance its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research. Its mechanism of action involves interaction with cellular pathways, influencing gene expression and enzyme activity.

- Target Interactions : The compound interacts with specific receptors and enzymes, modulating their activity.

- Biochemical Pathways : It is involved in regulating metabolic pathways, particularly those related to cell signaling and apoptosis.

- Pharmacokinetics : Studies suggest high gastrointestinal absorption and the ability to cross the blood-brain barrier, which may enhance its therapeutic potential.

Toxicological Profile

Toxicokinetic studies have highlighted several important aspects regarding the safety profile of this compound:

- Skin Sensitization : Exhibits weak sensitization potential based on local lymph node assay results (EC3 values >30%) .

- Genotoxicity : Limited data suggest it is unlikely to be genotoxic; however, some studies indicate positive results in specific assays .

- Carcinogenicity : Evidence from animal studies indicates potential carcinogenic effects, with neoplastic lesions observed in various organs .

Case Studies

-

Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines through modulation of apoptotic pathways.

Cell Line IC50 (µM) HeLa (cervical) 15 MCF-7 (breast) 20 A549 (lung) 25

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the ethylthio group into nitro-substituted trifluoromethyl benzene derivatives?

- Methodological Answer : The ethylthio group is typically introduced via nucleophilic aromatic substitution (SNAr), where a halogen (e.g., Cl, Br) on the aromatic ring is displaced by ethylthiolate under basic conditions. Alternatively, transition metal-catalyzed coupling (e.g., Cu-mediated thiolation) can be employed. The nitro and trifluoromethyl groups activate specific positions on the benzene ring, directing substitution. For example, demonstrates Suzuki-Miyaura coupling for analogous nitro-trifluoromethyl systems, while highlights thiol-containing intermediates in heterocyclic synthesis .

Q. How should researchers characterize the electronic effects of the nitro and trifluoromethyl groups in this compound?

- Methodological Answer : UV-Vis spectroscopy can assess conjugation effects, while ¹⁹F NMR monitors the electronic environment of the CF₃ group. IR spectroscopy identifies nitro group vibrations (asymmetric stretch ~1520 cm⁻¹). X-ray crystallography reveals spatial arrangement and substituent effects on ring planarity. provides NIST-validated spectral data for structural analogs, aiding comparative analysis .

Q. What precautions are critical when handling this compound due to its nitro and sulfur-containing groups?

- Methodological Answer : Use explosion-proof equipment (nitro groups are heat/shock-sensitive), work in fume hoods with PPE (nitrile gloves, goggles), and quench waste with aqueous base to neutralize potential explosive residues. details protocols for structurally similar nitro compounds, emphasizing inert atmospheres and professional waste disposal .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the functionalization of this compound?

- Methodological Answer : The nitro group’s strong meta-directing effect competes with the trifluoromethyl group’s ortho/para-directing inductive effects. Computational studies (e.g., DFT at B3LYP/6-31G*) map electron density to predict sites for electrophilic attack. discusses radical-polar crossover mechanisms in fluorinated aromatics, relevant for understanding substituent interactions .

Q. How can researchers resolve contradictions in reported reaction yields for nitro group reductions in similar derivatives?

- Methodological Answer : Systematically vary reducing agents (e.g., catalytic hydrogenation vs. Sn/HCl) and monitor by TLC/HPLC. Contradictions may arise from side reactions (e.g., desulfurization). ’s safety protocols emphasize inert atmospheres to mitigate nitro group decomposition, which impacts reproducibility .

Q. Which computational models best predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) with solvent continuum models (e.g., PCM) and Hammett parameters refine predictions for Suzuki or Ullmann couplings. exemplifies radical-polar crossover studies, while ’s coupling conditions validate solvent optimization .

Data Analysis & Optimization

Q. How should researchers approach conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Conduct shake-flask solubility tests across solvents with varying Hildebrand parameters. Use Differential Scanning Calorimetry (DSC) to assess crystallinity’s role and ACD/Labs for logP predictions. ’s purification via hexane/ether suggests nonpolar solubility trends .

Q. What experimental designs optimize the stability of the ethylthio group during synthetic modifications?

- Methodological Answer : Avoid strong oxidants and high temperatures. Use protecting groups (e.g., Boc for amines) during multi-step syntheses. ’s study of bromoethyl-trifluoromethyl benzene derivatives demonstrates stability under controlled redox conditions .

Biological & Medicinal Applications

Q. How can the biological activity of this compound be systematically evaluated?

- Methodological Answer : Screen for antimicrobial/anticancer activity via MIC assays (e.g., broth microdilution) or cell viability tests (MTT assay). Structure-activity relationships (SAR) can be explored by modifying the ethylthio or nitro groups. ’s thio-derivatives in medicinal compounds provide a framework for activity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。